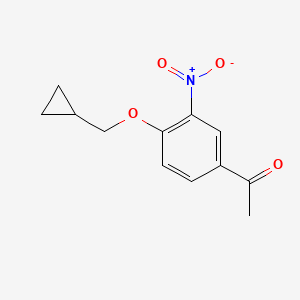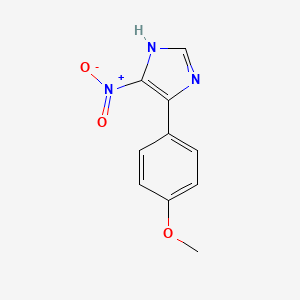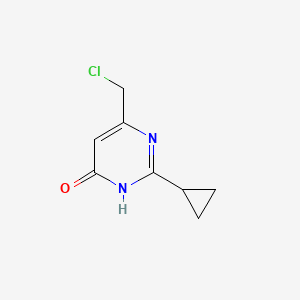
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone
Descripción general
Descripción
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone, also known as 4-CMPE, is a synthetic compound used in various scientific applications. It is a cyclic nitroalkene, an organic compound with a ring structure containing one nitrogen atom and one oxygen atom. 4-CMPE is a versatile compound with many potential applications in the fields of chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Charge Density Analysis and Hydrogen Bonding Motifs
The study by Hibbs, Overgaard, and Piltz (2003) on 1-(2-hydroxy-5-nitrophenyl)ethanone provides insights into the hydrogen bonding motif and charge density analysis using high-resolution X-ray and neutron diffraction data. This research reveals fine details of intra- and intermolecular bonding features, showcasing the extent of pi-delocalisation throughout the molecule, which may be relevant to understanding similar behaviors in 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone (Hibbs, Overgaard, & Piltz, 2003).
Antibacterial Activity of Thiosemicarbazones
Parekh and Desai (2006) conducted a study on the synthesis and antibacterial activity of thiosemicarbazones derived from 1-[(2'-hydroxy-4'-isopropoxy-5'-nitrophenyl)-ethanone], showing that some compounds exhibit appreciable activity against both Gram-positive and Gram-negative bacteria. This suggests potential antibacterial applications for compounds structurally related to 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone (Parekh & Desai, 2006).
Solid-Liquid Phase Equilibrium and Ternary Phase Diagrams
Research by Li et al. (2019) on the phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in different solvents contributes to understanding the separation and purification processes relevant to chemical compounds like 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone. Their findings on ternary phase diagrams could be applicable in optimizing conditions for separating mixtures involving structurally similar compounds (Li et al., 2019).
Synthesis and Cytotoxic Activity of Quinolin-4(1H)-ones
Kadrić et al. (2014) describe the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives with potential cytotoxic activity against various cancer cell lines, starting from compounds including 2-bromo-1-(4-chloro-3-nitrophenyl)ethanone. This highlights a pathway for developing novel anticancer agents from compounds related to 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone (Kadrić et al., 2014).
Reduction of Nitroarenes Using Formic Acid
The study by Watanabe et al. (1984) on the reduction of nitroarenes to aminoarenes using formic acid presents a catalytic approach that could be applied to the reduction of nitro compounds like 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone. This method offers a high-yield, chemoselective reduction pathway, potentially useful in the synthesis of amino derivatives (Watanabe et al., 1984).
Propiedades
IUPAC Name |
1-[4-(cyclopropylmethoxy)-3-nitrophenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)10-4-5-12(11(6-10)13(15)16)17-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZSKYXAFRBQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2CC2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[Amino(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]benzamide](/img/structure/B1460664.png)
![2-[(4-Methylquinazolin-2-yl)amino]quinazolin-4-ol](/img/structure/B1460665.png)

![1-(2-hydroxyethyl)-6-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1460669.png)

![5-ethyl-2-[(4-ethylphenyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1460672.png)


![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]propanoic acid](/img/structure/B1460677.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B1460680.png)
